molecular formula C15H26BrNO2 B13948443 tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13948443
M. Wt: 332.28 g/mol
InChI Key: ZEZYYBYRIUCVOS-UHFFFAOYSA-N
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Description

tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The tert-butyl group and bromomethyl group attached to the spirocyclic structure make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic structure followed by the introduction of the bromomethyl group. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran. The tert-butyl group is usually introduced through a tert-butyl esterification reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; solvents like DMF or DMSO; temperatures ranging from 0°C to 100°C.

    Oxidation: Oxidizing agents like PCC, KMnO4; solvents like acetone or dichloromethane.

    Reduction: Reducing agents like LiAlH4, NaBH4; solvents like ether or THF.

    Hydrolysis: Acidic or basic conditions; solvents like water or ethanol.

Major Products:

    Substitution: Azides, nitriles, thiols.

    Oxidation: Alcohols, ketones.

    Reduction: Dehalogenated compounds.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications .

Comparison with Similar Compounds

  • tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison:

Conclusion

tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.

Properties

Molecular Formula

C15H26BrNO2

Molecular Weight

332.28 g/mol

IUPAC Name

tert-butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11H2,1-3H3

InChI Key

ZEZYYBYRIUCVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CBr

Origin of Product

United States

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